molecular formula C14H16O B8631691 p-(1-Cyclohexenyl)-acetophenone CAS No. 27634-51-1

p-(1-Cyclohexenyl)-acetophenone

Cat. No.: B8631691
CAS No.: 27634-51-1
M. Wt: 200.28 g/mol
InChI Key: DXMHQXJHPJNEIL-UHFFFAOYSA-N
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Description

p-(1-Cyclohexenyl)-acetophenone is an aromatic ketone derivative characterized by a cyclohexenyl substituent attached to the para position of the acetophenone backbone. This compound is synthesized via methods such as the addition of a diene to vinylacetylene in the presence of mercury salts and water, as reported for its homolog 1-acetylcyclohexene (Registry Number: 932-66-1) .

Properties

CAS No.

27634-51-1

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-[4-(cyclohexen-1-yl)phenyl]ethanone

InChI

InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-10H,2-4,6H2,1H3

InChI Key

DXMHQXJHPJNEIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Reduction Reactions

Reduction studies using EDAB (a borane-based reducing agent) highlight key differences between p-(1-cyclohexenyl)-acetophenone and related carbonyl compounds:

  • Acetophenone (Table 1, entry 2) is reduced to 1-phenylethanol in 68% yield under standard conditions, reflecting moderate reactivity due to its aromatic stabilization .
  • Cyclohex-2-enone (Table 1, entry 3) yields a mixture of cyclohex-2-enol (50%) and cyclohexanol (13%), indicating partial saturation of the α,β-unsaturated system .
  • However, the para-acetyl group may stabilize the carbonyl via conjugation, reducing reactivity compared to aliphatic ketones like octan-3-one (9% reduction yield in 1 h) .

Substituent Effects on Electronic and Steric Properties

  • p-Substituted Acetophenones: Suzuki coupling-derived analogs like p-(4-methylphenyl)-acetophenone and p-(4-methoxyphenyl)-acetophenone exhibit altered electronic profiles. The methoxy group enhances electron density at the aromatic ring, increasing polarity, whereas the cyclohexenyl group introduces steric hindrance and reduces solubility in polar solvents .
  • p-Hydroxyacetophenone (C₈H₈O₂): The hydroxyl group enables hydrogen bonding, significantly elevating polarity (logP ~1.3) compared to this compound (estimated logP ~2.8 due to the hydrophobic cyclohexenyl group) .

Physical Properties and Intermolecular Interactions

  • Melting Points: While this compound’s melting point is unreported in the evidence, related compounds like 1-acetylcyclohexene (liquid at room temperature) and p-hydroxyacetophenone (solid, mp ~150°C) suggest the cyclohexenyl derivative’s physical state depends on substituent symmetry and packing efficiency .
  • Intermolecular Interactions: Acetophenone exhibits strong interactions with benzene via dipole-induced dipole forces, but the cyclohexenyl group’s bulk likely disrupts such interactions, reducing solubility in aromatic solvents .

Data Tables

Table 1. Reduction Yields of Selected Carbonyl Compounds with EDAB

Compound Product(s) Yield (%) Reaction Time (h)
Acetophenone 1-Phenylethanol 68 1
Cyclohex-2-enone Cyclohex-2-enol + Cyclohexanol 50 + 13 1
Octan-3-one 3-Octanol 9 1

Table 2. Comparative Properties of p-Substituted Acetophenones

Compound Substituent logP (Est.) Key Applications
This compound Cyclohexenyl ~2.8 Pharmaceutical intermediates
p-Hydroxyacetophenone Hydroxyl ~1.3 Antioxidant synthesis
p-(4-Methoxyphenyl)-acetophenone Methoxyphenyl ~2.5 Agrochemical intermediates

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